molecular formula C25H26N2O5 B248354 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B248354
M. Wt: 434.5 g/mol
InChI Key: IUOBFGCGRKXBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as DNBP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is thought to involve the modulation of serotonin receptor activity. 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to act as a partial agonist at the 5-HT2A receptor, which may contribute to its effects on various physiological processes.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to have various biochemical and physiological effects. One study found that 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine can induce head-twitch responses in mice, which is thought to be a behavioral response mediated by the 5-HT2A receptor. 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to increase extracellular dopamine levels in the prefrontal cortex of rats, which may contribute to its effects on cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine in scientific research is its high affinity for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine is its potential to induce hallucinogenic effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine. One area of interest is the development of 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine derivatives with improved pharmacological properties. Another potential direction is the investigation of the role of 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine in various neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine and its effects on various physiological processes.

Synthesis Methods

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction of 1-(2,3-dimethoxyphenyl)piperazine with 2-naphthol in the presence of acetic anhydride. This reaction results in the formation of 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine, which can be purified through recrystallization.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential use in various scientific research applications. One area of research that has been explored is the use of 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine as a tool for studying serotonin receptors. 1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to bind to the serotonin 5-HT2A receptor with high affinity, making it a useful tool for investigating the role of this receptor in various physiological processes.

properties

Product Name

1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C25H26N2O5/c1-30-22-9-5-8-21(24(22)31-2)25(29)27-14-12-26(13-15-27)23(28)17-32-20-11-10-18-6-3-4-7-19(18)16-20/h3-11,16H,12-15,17H2,1-2H3

InChI Key

IUOBFGCGRKXBAV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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